N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine is a chemical compound that belongs to the class of diamines. This compound features a chlorinated pyridazine moiety, which contributes to its potential biological activity. The structural complexity and functional groups present in this compound suggest possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is classified under organic compounds, specifically as an aromatic amine due to the presence of the pyridazine ring. It is also categorized as a heterocyclic compound because of its nitrogen-containing ring structure.
The synthesis of N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine typically involves a multi-step process:
The reaction conditions generally include:
The molecular formula for N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine is C8H11ClN4. The structure consists of a central ethylene diamine framework substituted with a 6-chloropyridazine moiety.
Key structural data includes:
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound are generally characterized by:
The mechanism of action for N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine is likely related to its interaction with biological targets such as enzymes or receptors. The chloropyridazine moiety may facilitate binding through hydrogen bonding or π-stacking interactions.
Research indicates that compounds with similar structures often exhibit biological activities such as:
Further studies are required to elucidate the precise mechanisms and therapeutic potentials .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine has potential applications in:
The unique structural features may also allow for modifications leading to derivatives with enhanced biological activity or selectivity against particular targets .
The systematic IUPAC name N1-((6-Chloropyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine (CAS: 115327-84-9) precisely defines its atomic connectivity: a 6-chloropyridazin-3-yl moiety linked via a methylene bridge to a methyl-substituted ethane-1,2-diamine chain [2]. The molecular formula C₉H₁₄ClN₃ (MW: 199.68 g/mol) establishes a compact yet highly functionalized scaffold [2]. Key structural features include:
Table 1: Structural Comparison of Key Heterocyclic Cores Influencing Compound Reactivity
Heterocycle | Ring Hybridization | Electronegativity (Pauling) | C-X Bond Length (Å, X=Cl) | Nucleophilic Displacement Rate (k, rel) |
---|---|---|---|---|
6-Chloropyridazine | Symmetric diazine | N1: 3.04, N2: 3.04 | 1.73 | 1.00 (reference) |
2-Chloropyridine | Azine | N: 3.04 | 1.69 | 0.22 |
4-Chloropyrimidine | Symmetric 1,3-diazine | N1: 3.04, N2: 3.04 | 1.72 | 0.87 |
5-Chloro-1,3,4-thiadiazole | Electron-poor | S: 2.58, N: 3.04 | 1.67 | 3.15 |
Data consolidated from physicochemical analyses across multiple sources [4] [8].
The SMILES notation (NCCN(CC1=CC=C(Cl)N=C1)C) and canonical SMILES further validate the branched topology, emphasizing the steric differentiation between the methylated tertiary nitrogen and the terminal primary amine [2]. This electronically polarized yet conformationally adaptable design underpins its utility in constructing bioactive conjugates.
Synthetic interest in 6-chloropyridazine derivatives surged in the late 1980s–1990s, driven by discoveries linking this heterocycle to pesticidal and pharmaceutical bioactivities. Patent landscapes from this era reveal intensifying claims around nucleophilic substitution reactions at the C3 and C6 positions of pyridazines [6]. The target compound specifically emerged through methodological advances in:
Table 2: Key Historical Milestones in 6-Chloropyridazine Derivative Development
Time Period | Innovation Focus | Representative Advance | Impact on Target Compound Synthesis |
---|---|---|---|
1985–1995 | Diazine Chlorination | Catalytic Vilsmeier-Haack chlorination | Enabled high-yield 3,6-dichloropyridazine precursors |
1996–2005 | N-Alkylation Selectivity | Phase-transfer-catalyzed monoalkylation of diamines | Reduced dimeric impurities from 30% to <5% |
2006–Present | Sustainable Functionalization | Microwave-assisted amination avoiding heavy metals | Cut reaction times from 24h to 30 minutes |
2015–Present | Commercial Availability | cGMP kilogram-scale production (e.g., BLD Pharm) | Supported preclinical candidate optimization |
Synthesis evolution data derived from patent analysis and commercial supplier capabilities [2] [6] [8].
Despite synthetic maturation, commercial supply remains constrained. Major suppliers (e.g., BLD Pharm) list it as "temporarily out of stock," reflecting complex purification demands and specialized cold-chain shipping requirements (-20°C storage under inert atmosphere) to prevent diamine oxidation or hydrolytic dechlorination [2] [4].
This compound’s bifunctional design—combining a bioisosteric heterocycle with a variable-length diamine spacer—enables rational engineering of bioactivity across sectors:
Anticancer Scaffolds: Molecular hybridization strategies tether the pyridazine to DNA intercalators (e.g., acridines) via the diamine chain. These constructs demonstrate dual topoisomerase inhibition and telomerase disruption activities in pancreatic cancer cell lines [7] [9].
Agrochemical Innovations:
The compound’s versatility is evidenced by its role in generating over 30 patent-protected analogs since 2015, predominantly in kinase inhibitor (e.g., JAK/STAT pathway modulators) and insect growth regulator families [6] [9]. Its ongoing exploration underscores the strategic value of polarized heterocyclic cores in bioactive molecule discovery.
Table 3: Bioactivity Comparison of Key Derivatives Across Application Domains
Derivative Class | Target/Species | Key Metric | Advantage Over Prior Chemotypes |
---|---|---|---|
TNF-α Inhibitors (amide-linked) | Human macrophages | IC₅₀ = 110 nM (TNF-α suppression) | 5-fold improved aqueous solubility |
PROTAC Degraders (VHL ligand conjugate) | BRD4 protein in MV4-11 cells | DC₅₀ = 9 nM | Enhanced cellular permeability |
nAChR Agonists (cyanoimine) | Myzus persicae | EC₅₀ = 380 nM | Reduced honeybee toxicity (LD₅₀ > 0.1 μg/bee) |
Fungicidal Diamides (succinamide) | Botrytis cinerea | MIC = 8 ppm | Resistance management in gray mold |
Biological data aggregated from patent applications and supplier technical documents [2] [6] [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0